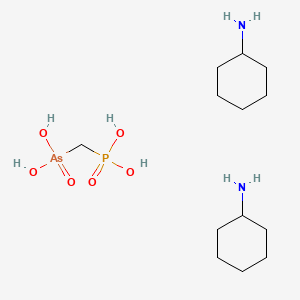
Arsonomethylphosphonic acid;cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonomethylphosphonic acid;cyclohexanamine is a compound that combines the properties of arsonomethylphosphonic acid and cyclohexanamine. Arsonomethylphosphonic acid is characterized by the presence of a phosphonic acid group, which is known for its strong binding affinity to metal ions and its stability under various conditions. Cyclohexanamine, on the other hand, is a primary amine derived from cyclohexane, known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsonomethylphosphonic acid;cyclohexanamine typically involves the reaction of arsonomethylphosphonic acid with cyclohexanamine under controlled conditions. One common method involves the use of bromotrimethylsilane followed by methanolysis to prepare phosphonic acids . The reaction conditions often require an acidic environment, such as the use of hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and solvents, such as ionic liquids, can enhance the efficiency of the reaction and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Arsonomethylphosphonic acid;cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Arsonomethylphosphonic acid;cyclohexanamine has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent for metal ions and in the synthesis of organometallic complexes.
Biology: Investigated for its potential as a biological probe due to its ability to bind to specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of pesticides, herbicides, and water-decontamination systems.
Mecanismo De Acción
The mechanism of action of arsonomethylphosphonic acid;cyclohexanamine involves its ability to bind to specific molecular targets, such as metal ions or enzymes. The phosphonic acid group can form strong coordination bonds with metal ions, while the amine group can interact with various biomolecules through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to arsonomethylphosphonic acid;cyclohexanamine include:
Aminomethylphosphonic acid: Known for its applications in agriculture and water treatment.
Cyclohexylamine: Used as an intermediate in organic synthesis and in the production of rubber chemicals.
Uniqueness
This compound is unique due to its combination of a phosphonic acid group and a cyclohexanamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
64918-90-7 |
|---|---|
Fórmula molecular |
C13H32AsN2O6P |
Peso molecular |
418.30 g/mol |
Nombre IUPAC |
arsonomethylphosphonic acid;cyclohexanamine |
InChI |
InChI=1S/2C6H13N.CH6AsO6P/c2*7-6-4-2-1-3-5-6;3-2(4,5)1-9(6,7)8/h2*6H,1-5,7H2;1H2,(H2,3,4,5)(H2,6,7,8) |
Clave InChI |
UQXDPELSEFDOPB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N.C1CCC(CC1)N.C(P(=O)(O)O)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


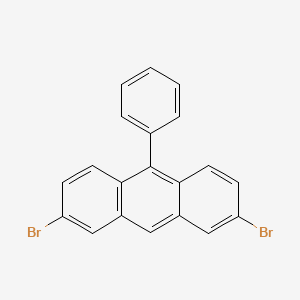
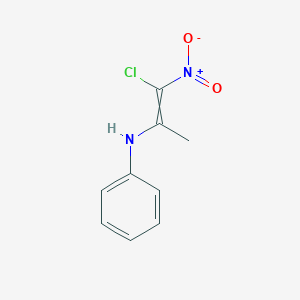
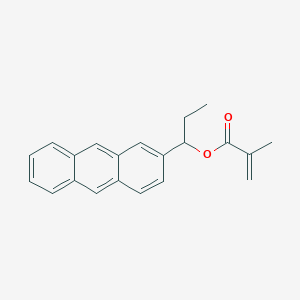
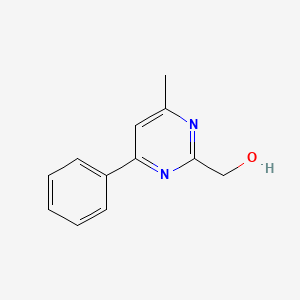
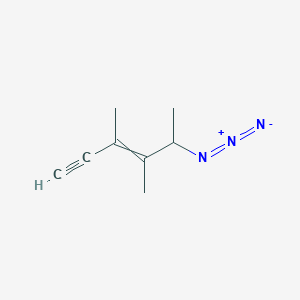
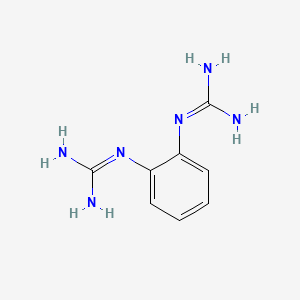
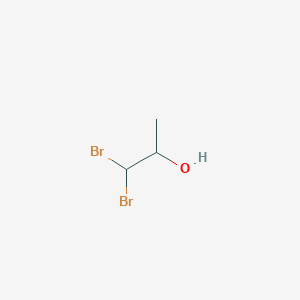
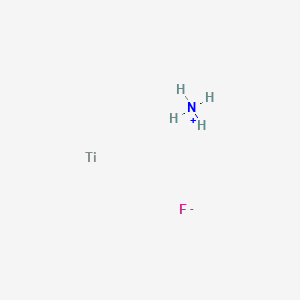
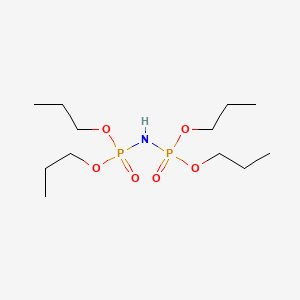

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
